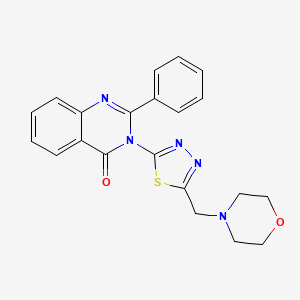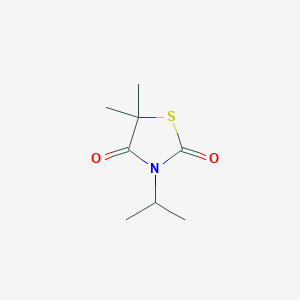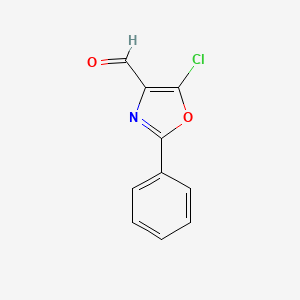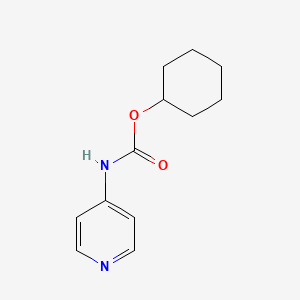
4(3H)-Quinazolinone, 3-(5-(4-morpholinylmethyl)-1,3,4-thiadiazol-2-yl)-2-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4(3H)-Quinazolinone, 3-(5-(4-morpholinylmethyl)-1,3,4-thiadiazol-2-yl)-2-phenyl- is a complex organic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes a quinazolinone core, a thiadiazole ring, and a morpholinylmethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-(5-(4-morpholinylmethyl)-1,3,4-thiadiazol-2-yl)-2-phenyl- typically involves multiple steps. One common method starts with the preparation of the quinazolinone core, followed by the introduction of the thiadiazole ring and the morpholinylmethyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the careful control of reaction temperatures, pressures, and the use of high-purity reagents.
化学反应分析
Types of Reactions
4(3H)-Quinazolinone, 3-(5-(4-morpholinylmethyl)-1,3,4-thiadiazol-2-yl)-2-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated solvents, strong acids or bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may result in the removal of oxygen atoms.
科学研究应用
4(3H)-Quinazolinone, 3-(5-(4-morpholinylmethyl)-1,3,4-thiadiazol-2-yl)-2-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of 4(3H)-Quinazolinone, 3-(5-(4-morpholinylmethyl)-1,3,4-thiadiazol-2-yl)-2-phenyl- involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
- 3-Hydroxy-2-(4-morpholinylmethyl)estra-1,3,5(10)-trien-17-one
- N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
Uniqueness
4(3H)-Quinazolinone, 3-(5-(4-morpholinylmethyl)-1,3,4-thiadiazol-2-yl)-2-phenyl- stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
74796-89-7 |
|---|---|
分子式 |
C21H19N5O2S |
分子量 |
405.5 g/mol |
IUPAC 名称 |
3-[5-(morpholin-4-ylmethyl)-1,3,4-thiadiazol-2-yl]-2-phenylquinazolin-4-one |
InChI |
InChI=1S/C21H19N5O2S/c27-20-16-8-4-5-9-17(16)22-19(15-6-2-1-3-7-15)26(20)21-24-23-18(29-21)14-25-10-12-28-13-11-25/h1-9H,10-14H2 |
InChI 键 |
KITCRPIGRQMIAW-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1CC2=NN=C(S2)N3C(=NC4=CC=CC=C4C3=O)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(Furan-2-ylcarbonyl)amino]-4-methoxybenzoic acid](/img/structure/B14154588.png)
![N-[4-(dimethylamino)phenyl]cyclopropanecarboxamide](/img/structure/B14154591.png)

![N'-[2,5-dioxo-1-(4-propan-2-ylphenyl)pyrrolidin-3-yl]pyridine-3-carbohydrazide](/img/structure/B14154600.png)
![2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]-N-(quinolin-8-yl)acetamide](/img/structure/B14154604.png)
![2'-(2-chlorophenyl)-7'-fluoro-1'-(phenylcarbonyl)-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione](/img/structure/B14154615.png)


![N-[1-Methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-2-phenyl-acetamide](/img/structure/B14154638.png)

![2-Ethyl-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanenitrile](/img/structure/B14154646.png)


![4-[2-(2-Pyridinyl)ethyl]phenol](/img/structure/B14154665.png)
